molecular formula C8H12O3 B6204056 methyl 2-methyl-5-oxocyclopentane-1-carboxylate, Mixture of diastereomers CAS No. 18067-33-9

methyl 2-methyl-5-oxocyclopentane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6204056
CAS No.: 18067-33-9
M. Wt: 156.2
InChI Key:
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Description

Methyl 2-methyl-5-oxocyclopentane-1-carboxylate, a mixture of diastereomers, is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclopentanone and is commonly used as an intermediate in organic synthesis. This compound is known for its unique structural features, which include a cyclopentane ring substituted with a methyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-5-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a solid base catalyst such as KF/Al2O3. The reaction is typically carried out under reflux conditions for several hours, followed by cooling, filtration, and distillation to obtain the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of methyl 2-methyl-5-oxocyclopentane-1-carboxylate may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature control, mixing, and separation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-methyl-5-oxocyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The cyclopentane ring structure allows for unique interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxocyclopentanecarboxylate: Similar structure but lacks the methyl group on the cyclopentane ring.

    Cyclopentanone: The parent compound without the ester group.

    Methyl cyclopentanecarboxylate: Similar ester group but without the ketone functionality.

Uniqueness

Methyl 2-methyl-5-oxocyclopentane-1-carboxylate is unique due to the presence of both a methyl group and a ketone functionality on the cyclopentane ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

18067-33-9

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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